Diethyl 2-chloropyrimidine-4,5-dicarboxylate
Description
Structural Characterization and Nomenclature
The structural characterization of this compound reveals a complex molecular architecture built upon the six-membered pyrimidine heterocycle. The compound's systematic name, this compound, precisely describes its structural components and substitution pattern according to International Union of Pure and Applied Chemistry nomenclature standards. Alternative nomenclature includes diethyl 2-chloro-4,5-pyrimidinedicarboxylate and 4,5-pyrimidinedicarboxylic acid, 2-chloro-, diethyl ester, reflecting different systematic naming approaches.
The molecular formula of this compound is C₁₀H₁₁ClN₂O₄, indicating a molecular composition that includes ten carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and four oxygen atoms. This composition reflects the integration of the pyrimidine ring system with two ethyl ester substituents and a chlorine atom. The molecular weight is precisely determined to be 258.66 grams per mole, a value computed through advanced molecular modeling techniques.
Table 1: Molecular Identification and Physical Properties
| Property | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₁₀H₁₁ClN₂O₄ | PubChem Analysis |
| Molecular Weight | 258.66 g/mol | Computational Chemistry |
| Chemical Abstracts Service Number | 90794-84-6 | Registry Assignment |
| MDL Number | MFCD16659907 | Database Classification |
| Exact Mass | 258.0407345 Da | Mass Spectrometry |
The structural representation reveals that the chlorine atom occupies the 2-position of the pyrimidine ring, while the carboxylate ester groups are positioned at the 4- and 5-positions. This specific arrangement creates a unique electronic environment within the molecule, influencing both its chemical reactivity and physical properties. The ethyl ester groups extend from the pyrimidine core, providing additional molecular bulk and affecting the compound's solubility characteristics and intermolecular interactions.
Table 2: Computed Molecular Descriptors
| Descriptor | Value | Computational Method |
|---|---|---|
| XLogP3-AA | 1.9 | Partition Coefficient Calculation |
| Hydrogen Bond Donor Count | 0 | Molecular Analysis |
| Hydrogen Bond Acceptor Count | 6 | Electronic Structure Analysis |
| Rotatable Bond Count | 6 | Conformational Analysis |
| Topological Polar Surface Area | Computed | Molecular Surface Modeling |
The International Chemical Identifier string for this compound is InChI=1S/C10H11ClN2O4/c1-3-16-8(14)6-5-12-10(11)13-7(6)9(15)17-4-2/h5H,3-4H2,1-2H3, providing a standardized representation of the molecular structure. The corresponding InChI Key, VHQAZEHEYSOONS-UHFFFAOYSA-N, serves as a condensed identifier for database searches and computational applications. The Simplified Molecular Input Line Entry System representation, CCOC(=O)C1=CN=C(N=C1C(=O)OCC)Cl, offers another standardized format for describing the molecular structure.
Historical Context in Pyrimidine Chemistry
The development of pyrimidine chemistry traces its origins to the late nineteenth century, establishing a foundation for understanding compounds like this compound within a broader historical context. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, establishing fundamental synthetic methodologies that continue to influence modern pyrimidine chemistry. Pinner first proposed the name "pyrimidin" in 1885, providing the nomenclatural basis for this important class of heterocyclic compounds.
The historical development of pyrimidine synthesis methodology has been instrumental in enabling the preparation of complex derivatives such as this compound. Early synthetic approaches focused on the construction of the pyrimidine ring system through cyclization reactions, with Gabriel and Colman achieving the first preparation of the parent pyrimidine compound in 1900 by converting barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. These pioneering efforts established the conceptual framework for modern pyrimidine synthesis.
The evolution of synthetic methodologies has facilitated the development of increasingly sophisticated pyrimidine derivatives. The Pinner condensation, involving the reaction of non-N-substituted amidines with β-keto esters or β-diketones to form pyrimidines, represents a foundational synthetic approach that has been refined and adapted for modern applications. This methodology has proven particularly valuable for preparing substituted pyrimidines with specific functional group patterns, contributing to the synthetic accessibility of compounds like this compound.
Table 3: Historical Milestones in Pyrimidine Chemistry
| Year | Development | Researcher | Significance |
|---|---|---|---|
| 1879 | First pyrimidine synthesis | Grimaux | Barbituric acid preparation |
| 1884 | Systematic pyrimidine study | Pinner | Condensation methodology |
| 1885 | Nomenclature establishment | Pinner | "Pyrimidin" designation |
| 1900 | Parent compound synthesis | Gabriel and Colman | Reduction methodology |
The historical context of chloropyrimidine chemistry specifically reflects the evolution of halogenated heterocycle synthesis. Early methods for introducing chlorine substituents into pyrimidine rings often relied on harsh reaction conditions and produced mixtures of products. The development of more selective chlorination methods has enabled the preparation of specifically substituted chloropyrimidines, including those with defined substitution patterns like that found in this compound. Modern synthetic approaches have refined these methodologies to achieve greater selectivity and efficiency in chloropyrimidine preparation.
The progression from basic pyrimidine synthesis to complex derivatives reflects broader advances in organic synthesis methodology. Contemporary synthetic strategies emphasize functional group compatibility, reaction selectivity, and synthetic efficiency, principles that are exemplified in the preparation of multifunctional compounds like this compound. The historical development of pyrimidine chemistry has provided the conceptual and methodological foundation for modern synthetic approaches to these important heterocyclic compounds.
Classification and Chemical Family Relationships
This compound belongs to the broader classification of pyrimidine derivatives, specifically within the subcategory of chlorinated pyrimidines bearing ester functionality. Pyrimidines constitute one of the three diazines, which are six-membered heterocyclic compounds containing two nitrogen atoms in the ring structure. The diazine family includes pyrimidine with nitrogen atoms at positions 1 and 3, pyrazine with nitrogen atoms at positions 1 and 4, and pyridazine with nitrogen atoms at positions 1 and 2.
The structural relationship between this compound and other pyrimidine derivatives illustrates the diversity achievable through systematic functional group modification. Comparison with related compounds reveals the influence of substitution patterns on molecular properties and reactivity. For instance, while 2-chloropyrimidine-4,5-diamine represents a related chlorinated pyrimidine with amino functionality, the ester groups in this compound confer different electronic and steric properties that influence its chemical behavior.
Table 4: Chemical Classification Hierarchy
| Classification Level | Category | Structural Feature |
|---|---|---|
| Heterocycle Type | Diazine | Six-membered ring with two nitrogens |
| Specific Diazine | Pyrimidine | Nitrogens at positions 1 and 3 |
| Substitution Class | Chloropyrimidine | Chlorine substituent present |
| Functional Group | Diester | Two ethyl ester groups |
| Positional Isomer | 2-Chloro-4,5-dicarboxylate | Specific substitution pattern |
The chemical family relationships of this compound extend to its connections with naturally occurring pyrimidine derivatives. In nucleic acids, three types of nucleobases are pyrimidine derivatives: cytosine, thymine, and uracil. While these natural compounds differ significantly in their substitution patterns and biological roles, they share the fundamental pyrimidine ring system that defines this chemical family. The synthetic derivative this compound represents an artificial extension of this natural chemical family, demonstrating the versatility of the pyrimidine scaffold for chemical modification.
Comparative analysis with structurally related compounds provides insight into the unique characteristics of this compound. The compound diethyl pyrrolidine-2,5-dicarboxylate, while sharing the diester functionality, is based on a five-membered pyrrolidine ring rather than the six-membered pyrimidine system. This structural difference highlights the importance of the heterocyclic core in determining molecular properties and reactivity patterns. Similarly, comparison with pyridine derivatives such as 2,6-diethyl 4-chloropyridine-2,6-dicarboxylate reveals the influence of nitrogen positioning on chemical behavior.
Table 5: Structural Comparison with Related Compounds
| Compound | Ring System | Chlorine Position | Ester Groups | Molecular Weight |
|---|---|---|---|---|
| This compound | Pyrimidine | Position 2 | Positions 4,5 | 258.66 g/mol |
| 2-Chloropyrimidine-4,5-diamine | Pyrimidine | Position 2 | None (amines at 4,5) | 144.56 g/mol |
| 2,6-Diethyl 4-chloropyridine-2,6-dicarboxylate | Pyridine | Position 4 | Positions 2,6 | 257.67 g/mol |
| Diethyl pyrrolidine-2,5-dicarboxylate | Pyrrolidine | None | Positions 2,5 | 215.25 g/mol |
The classification of this compound within synthetic methodology frameworks reveals its role as a versatile synthetic intermediate. The compound's functional group arrangement enables participation in various chemical transformations, including nucleophilic substitution reactions at the chlorine position and hydrolysis or reduction reactions involving the ester groups. These synthetic capabilities position the compound within the broader category of synthetic building blocks used in organic synthesis and pharmaceutical chemistry applications.
Properties
IUPAC Name |
diethyl 2-chloropyrimidine-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-3-16-8(14)6-5-12-10(11)13-7(6)9(15)17-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQAZEHEYSOONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611441 | |
| Record name | Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90794-84-6 | |
| Record name | Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-chloropyrimidine-4,5-dicarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl malonate with 2-chloropyrimidine-4,5-dicarboxylic acid. The reaction typically occurs in the presence of a base, such as sodium ethoxide, and under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-chloropyrimidine-4,5-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent, such as dimethylformamide (DMF), and under mild heating.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used to hydrolyze the ester groups.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted pyrimidine derivatives.
Hydrolysis: The major products are 2-chloropyrimidine-4,5-dicarboxylic acid and ethanol.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Diethyl 2-chloropyrimidine-4,5-dicarboxylate has been investigated for its potential use in cancer therapy. Research indicates that derivatives of pyrimidine compounds can inhibit certain mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers such as lung and colorectal cancer. The compound may exhibit lower toxicity compared to traditional EGFR inhibitors while maintaining efficacy against resistant cancer cell lines .
Collagen Metabolism Disorders
The compound has been noted for its role in treating pathologies related to collagen metabolism. Pyridine-dicarboxylate derivatives have shown promise as immunosuppressants and in the treatment of conditions associated with collagen dysregulation, potentially benefiting patients with fibrotic diseases .
Organic Synthesis
Building Block for Heterocycles
this compound serves as an important intermediate in the synthesis of various heterocyclic compounds. It can be utilized to create complex molecular frameworks that are essential in drug discovery and development. For instance, it has been employed in the synthesis of optically active α-amino acids and other biologically relevant molecules .
Cocrystallization Studies
Recent studies have focused on the cocrystallization of this compound with other coformers to explore new structural motifs. This research aims to enhance understanding of molecular interactions and improve the design of new pharmaceutical agents .
Materials Science
Molecularly Imprinted Polymers
The compound has applications in the development of molecularly imprinted polymers (MIPs), which are used for selective adsorption and separation processes. These materials can be tailored for specific target molecules, enhancing sensitivity and selectivity in analytical applications .
Case Studies
Mechanism of Action
The mechanism of action of diethyl 2-chloropyrimidine-4,5-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate (CAS 62328-19-2)
Structural Differences :
- Position 2 substituent : Oxo/hydroxyl group instead of chlorine.
- Tautomerism: The 2-oxo group enables keto-enol tautomerism, influencing hydrogen bonding and solubility.
Diethyl 4,5-Dihydroisoxazole-3,5-Dicarboxylate (CAS 40435-26-5)
Structural Differences :
- Heterocycle : Five-membered dihydroisoxazole ring (one oxygen, one nitrogen) vs. six-membered pyrimidine.
- Ester Positions : Esters at positions 3 and 5 (isoxazole) vs. 4 and 5 (pyrimidine).
Diethyl 2-Propylimidazole-4,5-Dicarboxylate
Structural Differences :
- Heterocycle : Five-membered imidazole ring (two nitrogens) vs. pyrimidine.
- Substituents : Propyl group at position 2 and esters at 4 and 5.
Key Findings and Implications
Substituent Effects : The chlorine atom in Diethyl 2-chloropyrimidine-4,5-dicarboxylate significantly enhances electrophilicity compared to oxo or hydroxyl analogs, making it preferable for substitution reactions .
Ring Size and Stability : Pyrimidine derivatives generally exhibit greater aromatic stability than five-membered heterocycles like isoxazole or imidazole, influencing their thermal and chemical robustness .
Application Diversity : While pyrimidine derivatives are widely used in pharmaceuticals, isoxazole and imidazole analogs find niche roles in antibiotic synthesis and coordination chemistry, respectively .
Biological Activity
Diethyl 2-chloropyrimidine-4,5-dicarboxylate (also known as DECPDC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHClNO
- Molecular Weight : 244.65 g/mol
- CAS Number : 90794-84-6
The compound features a pyrimidine ring substituted with two carboxylate groups and a chlorine atom, which contributes to its reactivity and biological properties.
The biological activity of DECPDC is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:
- Enzyme Inhibition : DECPDC may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that DECPDC exhibits antimicrobial properties against various pathogens, possibly through disruption of cell wall synthesis or interference with metabolic processes.
- Anticancer Potential : Research indicates that DECPDC may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .
Antimicrobial Properties
DECPDC has demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. The following table summarizes key findings from various studies:
| Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
These results indicate that DECPDC could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that DECPDC can inhibit the growth of several cancer cell lines. The following table highlights its anticancer effects:
| Cell Line | IC50 (µM) | Effect Observed | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis | |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest | |
| A549 (lung cancer) | 25 | Decreased viability |
These findings suggest that DECPDC has promising anticancer properties and warrants further investigation.
Study on Antimicrobial Effects
A recent study evaluated the antimicrobial efficacy of DECPDC against multidrug-resistant strains. The results indicated that DECPDC not only inhibited the growth of these strains but also showed synergistic effects when combined with conventional antibiotics. This suggests its potential role in overcoming antibiotic resistance.
Study on Cancer Cell Lines
In another study focusing on cancer cell lines, DECPDC was found to activate caspase pathways leading to apoptosis. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating a clear mechanism for its anticancer effects .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing Diethyl 2-chloropyrimidine-4,5-dicarboxylate, and how should data interpretation be approached?
- Methodological Answer : Use a combination of -NMR and -NMR to confirm the ester groups and chlorine substituent positions. IR spectroscopy can validate carbonyl stretching frequencies (~1700–1750 cm). Mass spectrometry (MS) via ESI or EI modes confirms molecular ion peaks (e.g., [M+H]). For structural ambiguity, X-ray crystallography provides definitive confirmation of the pyrimidine ring geometry and substituent orientation .
Q. What are the common synthetic routes for this compound, and what factors influence reaction efficiency?
- Methodological Answer : The compound is typically synthesized via chlorination of diethyl 2-hydroxypyrimidine-4,5-dicarboxylate using POCl or PCl. Key factors include:
- Solvent choice : Anhydrous conditions (e.g., toluene or DCM) minimize hydrolysis.
- Temperature : Controlled heating (60–80°C) avoids decomposition.
- Catalyst : Lewis acids like FeCl may accelerate chlorination. Yield optimization requires monitoring by TLC or HPLC .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : It serves as a versatile intermediate for synthesizing angiotensin II receptor antagonists (e.g., via coupling with imidazole derivatives) and antiprotozoal agents. Its chlorine atom facilitates nucleophilic substitution to introduce pharmacophores, while ester groups allow hydrolysis to carboxylic acids for further derivatization .
Advanced Research Questions
Q. How does the electron-withdrawing chlorine substituent affect the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The chlorine atom activates the C2 position toward nucleophilic attack (e.g., by amines or thiols) due to its electron-withdrawing nature. Kinetic studies using -NMR or in situ FTIR can monitor substitution rates. Computational DFT studies predict regioselectivity and transition states, guiding rational design of derivatives .
Q. When encountering discrepancies in reported melting points across literature, what methodological steps should be taken to verify purity and structural integrity?
- Methodological Answer :
- Recrystallization : Purify using ethanol/water mixtures to remove impurities.
- Differential Scanning Calorimetry (DSC) : Compare thermal profiles with published data.
- X-ray Diffraction : Confirm crystal structure matches reference data.
- Elemental Analysis : Validate C, H, N, and Cl content .
Q. What strategies can mitigate competing side reactions during the synthesis of derivatives using this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block ester functionalities with tert-butyl or benzyl groups during substitution reactions.
- Stepwise Synthesis : Prioritize chlorination before introducing sensitive substituents.
- pH Control : Maintain neutral to slightly acidic conditions to prevent ester hydrolysis. Monitor reaction progress via LC-MS to identify side products early .
Q. How can computational modeling be integrated to predict the compound’s behavior in novel reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., Fukui indices) to predict reactive sites.
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions.
- Docking Studies : Assess binding affinities for target enzymes (e.g., dipeptidyl peptidase-4) when designing bioactive analogs .
Data Contradiction Analysis
Q. How can researchers resolve conflicting reports on the stability of this compound under acidic conditions?
- Methodological Answer : Conduct controlled stability studies:
- Accelerated Degradation : Expose the compound to HCl (0.1–1 M) at 25–40°C, monitoring degradation via HPLC.
- Mechanistic Insights : Use -NMR to track chlorine displacement. Compare results with computational predictions of hydrolysis pathways.
- Buffer Systems : Test stability in phosphate or acetate buffers (pH 3–5) to mimic biological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
